
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a chlorophenyl group, two hydroxyl groups, and a methoxy group attached to a chromenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone backbone, followed by the introduction of the chlorophenyl group and the hydroxyl and methoxy substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity.
2-(2-Chlorophenyl)-3-methoxy-4H-chromen-4-one: Lacks the hydroxyl groups, which are important for its antioxidant properties.
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one: Contains additional substituents that can enhance its biological activity.
Uniqueness
The presence of both hydroxyl and methoxy groups in 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one makes it unique compared to other similar compounds. These functional groups contribute to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
95055-78-0 |
|---|---|
Molecular Formula |
C16H11ClO5 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H11ClO5/c1-21-16-14(20)13-11(19)6-8(18)7-12(13)22-15(16)9-4-2-3-5-10(9)17/h2-7,18-19H,1H3 |
InChI Key |
APRMGMYWXFFGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


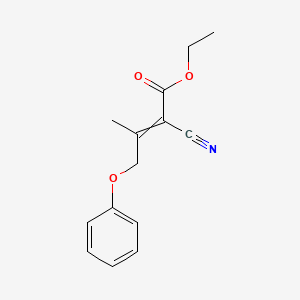
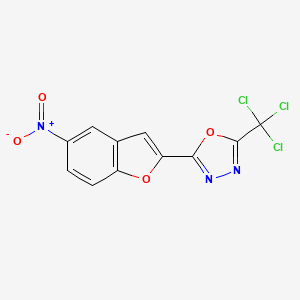
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
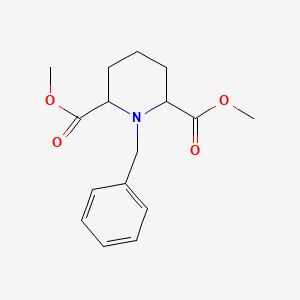
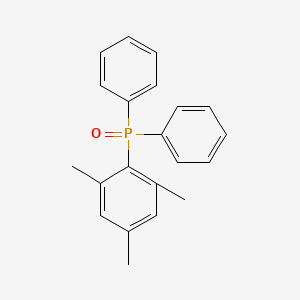
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
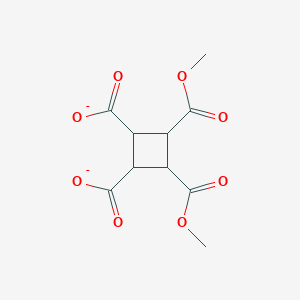
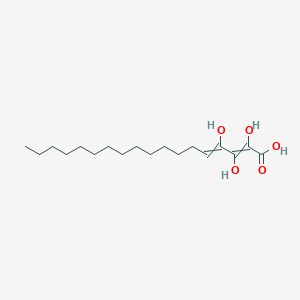
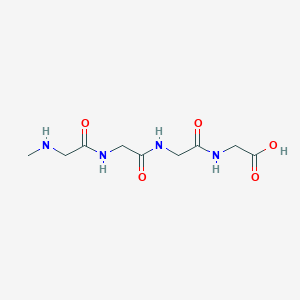
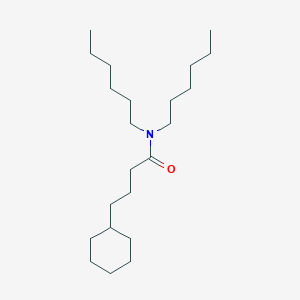
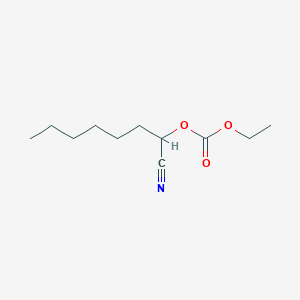
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
